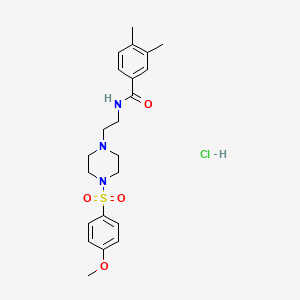

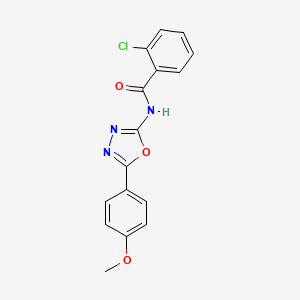

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

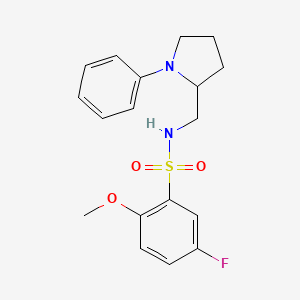

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is also known as JNJ-7706621 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Catalysis and Synthesis

Research in catalysis and synthesis has explored the utilization of related tetrahydroquinoline derivatives. For instance, Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which could be related to the structural manipulation and synthetic applications of compounds like N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. This process is noted for its mildness, practicality, selectivity, and high yield, indicating the potential for efficient synthetic routes involving tetrahydroquinoline compounds (Rakshit et al., 2011).

Drug Metabolism and Pharmacokinetics

In the realm of drug metabolism and pharmacokinetics, studies have been conducted on compounds structurally similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. Umehara et al. (2009) identified the human metabolites of a novel inhibitor of the If current channel expressed in the sinus node of the heart, revealing insights into the renal and hepatic excretion of these metabolites. Such research underscores the significance of understanding the metabolic pathways and transporter-mediated excretion of tetrahydroquinoline derivatives in drug development (Umehara et al., 2009).

Chemical Synthesis Techniques

Yoshida et al. (2014) developed a practical and scalable synthetic route to a monophosphate derivative of a tetrahydroquinoline compound, showcasing an innovative approach to synthesizing complex molecules. This research highlights the ongoing efforts to enhance the efficiency and scalability of chemical synthesis, particularly for compounds with potential therapeutic applications (Yoshida et al., 2014).

Antimicrobial and Antibacterial Studies

Koga et al. (1980) investigated the structure-activity relationships of antibacterial monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. Their work contributes to the understanding of how structural variations in tetrahydroquinoline compounds can influence their antibacterial efficacy, offering valuable insights for the development of new antimicrobial agents (Koga et al., 1980).

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-2-22-15-8-7-12(10-11(15)6-9-16(22)23)21-18(24)17-13(19)4-3-5-14(17)20/h3-5,7-8,10H,2,6,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVKSHAROIUBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2432228.png)

![2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)propanoic acid](/img/structure/B2432233.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)

![4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2432240.png)

![7-Aminospiro[3.5]nonan-3-one;hydrochloride](/img/structure/B2432241.png)